(2E,4E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-5-phenylpenta-2,4-dienenitrile
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Overview
Description
(2E,4E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-5-phenylpenta-2,4-dienenitrile is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a nitrile group, and multiple aromatic rings. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-5-phenylpenta-2,4-dienenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the nitrile group and the aromatic substituents. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required product quality.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-5-phenylpenta-2,4-dienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile group or other reducible moieties.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E,4E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-5-phenylpenta-2,4-dienenitrile is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, this compound is investigated for its potential pharmacological properties. Studies have shown that it may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound’s potential therapeutic effects are of great interest. Researchers are exploring its use in the treatment of various diseases, including cancer and infectious diseases, due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E,4E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-5-phenylpenta-2,4-dienenitrile involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound shares some structural similarities but differs significantly in its applications and properties.
Cetylpyridinium chloride and domiphen bromide: These compounds are structurally similar and have been studied for their potential to enhance the activity of other drugs.
Uniqueness
What sets (2E,4E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-5-phenylpenta-2,4-dienenitrile apart is its unique combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2E,4E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-5-phenylpenta-2,4-dienenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-16(11-17-7-5-4-6-8-17)12-19(14-24)23-25-20(15-28-23)18-9-10-21(26-2)22(13-18)27-3/h4-13,15H,1-3H3/b16-11+,19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBDAUDFAYSVNE-XZUNHOGQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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